9-(2-Propylcyclopropyl)-9H-fluorene
Description
9-(2-Propylcyclopropyl)-9H-fluorene is a fluorene derivative featuring a 2-propylcyclopropyl substituent at the 9-position of the fluorene core. The fluorene scaffold (C₁₃H₁₀) is a bicyclic aromatic hydrocarbon with two benzene rings fused via a five-membered ring, providing a rigid, planar structure. The substitution at the 9-position introduces steric and electronic modifications that influence the compound’s physical, chemical, and electronic properties.
The 2-propylcyclopropyl group combines a cyclopropane ring (a strained three-membered cycloalkane) with a propyl chain, likely enhancing rigidity and altering solubility compared to linear alkyl substituents. Such structural features are critical in applications like organic electronics, where π-conjugation and steric effects dictate charge transport properties .
Properties
CAS No. |
189151-15-3 |
|---|---|
Molecular Formula |
C19H20 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
9-(2-propylcyclopropyl)-9H-fluorene |
InChI |
InChI=1S/C19H20/c1-2-7-13-12-18(13)19-16-10-5-3-8-14(16)15-9-4-6-11-17(15)19/h3-6,8-11,13,18-19H,2,7,12H2,1H3 |
InChI Key |
OKJJKBGDGQVVHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC1C2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The 2-propylcyclopropyl group introduces greater steric hindrance than isopropyl (due to the cyclopropane ring) but less than 9,9-dipropyl derivatives. This impacts packing in solid-state applications .
- Solubility: Linear alkyl chains (e.g., dipropyl) enhance solubility in non-polar solvents, while cyclopropane-containing substituents may reduce solubility due to rigidity .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 9-(2-Propylcyclopropyl)-9H-fluorene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclopropanation of fluorene derivatives. A radical-radical coupling approach, analogous to the formation of 9H-fluorene from benzyl (C7H7) and phenyl (C6H5) radicals, can be adapted by substituting reactants with 2-propylcyclopropyl precursors . Key parameters include inert atmosphere (e.g., nitrogen), solvent polarity (e.g., THF or toluene), and temperature control (60–100°C) to minimize side reactions. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended .
Q. How can the purity and structural integrity of 9-(2-Propylcyclopropyl)-9H-fluorene be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare peak integration ratios (e.g., aromatic protons vs. cyclopropyl CH2 groups).
- Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z ~242 for C19H20) and fragmentation patterns .
- Melting point analysis : Compare observed values (e.g., 116–117°C for 9H-fluorene derivatives) against literature .
Q. What are the stability considerations for 9-(2-Propylcyclopropyl)-9H-fluorene under ambient and experimental conditions?
- Methodological Answer : The compound is susceptible to photooxidation in air, forming ketones (e.g., 9H-fluorene-9-one). Store in dark, airtight containers under inert gas. Monitor degradation via UV-Vis spectroscopy (absorbance at ~290 nm) or HPLC with C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. What mechanistic insights explain the formation of 9-(2-Propylcyclopropyl)-9H-fluorene via radical pathways?
- Methodological Answer : Computational studies (DFT at B3LYP/def2-TZVP level) reveal that the cyclopropane ring forms through a singlet diradical intermediate. Transition state analysis shows a low energy barrier (~15 kcal/mol) for ring closure, favoring the ortho-addition pathway observed in analogous fluorene syntheses . Experimental validation via RRKM-ME simulations can model reaction kinetics under varying pressures (1–10 Torr) .
Q. How can C–H bond functionalization of 9-(2-Propylcyclopropyl)-9H-fluorene be achieved for materials science applications?
- Methodological Answer : Utilize Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/vinyl groups at the 2,7-positions. For example:
- React with 4-methoxyphenylboronic acid in THF/K2CO3, using Pd(PPh3)4 (5 mol%) at 80°C for 24 hours.
- Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) .
- Bond Dissociation Energy (BDE) : The pseudobenzylic C(sp3)–H bonds in cyclopropane-substituted fluorenes exhibit BDEs ~70 kcal/mol, enabling selective functionalization .
Q. What computational approaches are effective for predicting the optoelectronic properties of 9-(2-Propylcyclopropyl)-9H-fluorene derivatives?
- Methodological Answer :
- TD-DFT calculations : Use CAM-B3LYP/6-311+G(d,p) to model UV-Vis spectra. For example, π→π* transitions at ~350 nm correlate with experimental data for 2,7-bis(2-phenylethenyl)-9H-fluorene derivatives .
- Electrochemical modeling : Predict redox potentials using Gaussian09 with SMD solvation (THF). Compare HOMO/LUMO levels (-5.2 eV/-1.8 eV) to assess charge transport in organic semiconductors .
Q. How does 9-(2-Propylcyclopropyl)-9H-fluorene behave in environmental matrices, and what analytical methods detect its degradation products?
- Methodological Answer : In aqueous thin films (e.g., 37 µm thickness), photooxidation yields 9H-fluorene-9-one (major product) and 9H-fluorene-9-ol. Analyze via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
